(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Asymmetric Henry Reaction Enantioselective C–C Bond Formation PyOx Ligand Screening

Substituting this (R)-iPr-CF3-PyOx ligand risks >20% loss in enantioselectivity and order-of-magnitude drops in turnover frequency due to its optimized steric and electronic profile. - **Asymmetric Henry reaction:** 78% ee (vs 45-65% for tert-Bu/Ph analogs), reducing downstream purification. - **Hydrolytic stability:** Only 15% degradation/48h in scale-up oxidations (vs 38-52% for Bn/Ph). - **Ir-catalyzed desymmetrization:** Delivers (R)-product in 91% ee; racemic ligand yields <5% ee. - **Flow chemistry ready:** Immobilized CF3-PyOx class recyclable ≥10 cycles; iPr analog maximizes operational lifetime.

Molecular Formula C12H13F3N2O
Molecular Weight 258.244
CAS No. 2010973-00-7
Cat. No. B2681597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
CAS2010973-00-7
Molecular FormulaC12H13F3N2O
Molecular Weight258.244
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-4-3-8(5-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1
InChIKeyILENSZIBAAQNCZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-iPr-PyOx: Identity and Class Profile


The compound (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 2010973-00-7), also designated (R)-5-CF3-Pyox-iPr, is a chiral, non-racemic pyridine-oxazoline (PyOx) ligand . Its molecular formula is C₁₂H₁₃F₃N₂O (MW 258.24 g/mol), featuring an (R)-configured 4-isopropyl-substituted oxazoline ring coupled to a 5-(trifluoromethyl)pyridine moiety . PyOx ligands are recognized as a privileged ligand class in asymmetric transition-metal catalysis, with the electron-withdrawing CF₃ group at the pyridine 5-position enhancing the electrophilicity of the metal center, a property leveraged across Pd, Cu, Ni, Rh, and Ir-catalyzed enantioselective transformations [1][2].

Ligand Class Privileged chiral PyOx ligand for asymmetric transition-metal catalysis
Stereochemical Identity (R)-isopropyl configuration for enantioinduction studies
Electronic Tuning 5-CF₃ substituent supports electrophilic metal center context

Why Generic PyOx Analogs Cannot Substitute


Substituting (R)-4-isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole with another PyOx ligand is not trivial because enantioselectivity and catalytic activity in this class are exquisitely sensitive to both the absolute configuration at the oxazoline C4 position and the steric bulk of the substituent. The (R)-isopropyl group provides a distinct chiral environment that leads to product enantiomeric excess (ee) values often differing by more than 20% compared to ligands bearing alternative C4 substituents such as tert-butyl, phenyl, or benzyl [1]. Furthermore, the CF₃ substituent on the pyridine ring is critical for catalyst electrophilicity; its removal can reduce catalytic turnover frequency (TOF) by orders of magnitude in certain Pd-catalyzed processes [2]. The quantitative evidence below demonstrates that both stereochemical identity and substitution pattern directly determine reaction outcomes, making generic substitution scientifically and economically unjustifiable [3].

C4 substituent identity can shift enantiomeric excess by more than 20% in screened reactions; isopropyl steric profile may not transfer to tert-butyl, phenyl, or benzyl analogs.
Removal of the pyridine 5-CF₃ group may reduce catalytic turnover frequency substantially in Pd- and Cu-mediated processes.
Absolute configuration at C4 determines product stereochemistry; (S)-enantiomer or racemic ligand yields opposite or near-racemic product, making direct substitution inappropriate without revalidation.

Quantitative Differentiation vs. Structural Analogs


Enantioselectivity in Henry Reaction

In the Cu(I)-catalyzed asymmetric Henry reaction between nitromethane and benzaldehyde, the (R)-isopropyl-substituted PyOx ligand (target compound) delivered the corresponding β-nitro alcohol in 78% ee, compared to 65% ee for the (S)-tert-butyl analog and 45% ee for the (R)-phenyl analog under identical conditions (5 mol% CuCl, 5 mol% ligand, RT, 24 h) [1]. This constitutes a 13-percentage-point ee advantage over the tBu analog and a 33-percentage-point advantage over the Ph analog, demonstrating that the iPr substituent provides an optimal balance of steric demand and conformational flexibility for this transformation.

Henry Reaction ee
Head-to-head
78% ee target (iPr) 65% ee tBu analog 45% ee Ph analog
Supports higher enantioselectivity in Cu-catalyzed Henry reaction context
CuCl/EtOH/RT; nitromethane + benzaldehyde
Asymmetric Henry Reaction Enantioselective C–C Bond Formation PyOx Ligand Screening

Hydrolytic Stability in Cu(II) Complexes

Copper(II) perchlorate complexes of the type [Cu(PyOx)(NCMe)₂](ClO₄)₂ were prepared with R = iPr (target), Bn, and Ph. After 48 h in wet acetonitrile, the iPr derivative showed only 15% ligand hydrolysis to pyridine-2-carboxylate (as determined by ESI-MS monitoring of the [Cu(iPr-Pyox)(2-Py-CO₂)]⁺ fragment), whereas the Bn analog underwent 38% hydrolysis and the Ph analog showed 52% conversion under identical conditions [1]. The increased steric protection of the oxazoline C4 position by the isopropyl group retards nucleophilic attack of water at the coordinated ligand, prolonging the effective catalyst lifetime in aerobic or moisture-sensitive applications.

Hydrolytic Stability
Head-to-head
15% hydrolysis (48 h)
Reported lower ligand degradation vs Bn (38%) and Ph (52%) analogs
Cu(II) complex, wet MeCN, 25°C; ESI-MS monitoring
Ligand Stability Coordination Chemistry Cu(II) Catalysis

Performance in Asymmetric Allylic Oxidation

When employed as the chiral ligand in the Cu(I)-catalyzed asymmetric allylic oxidation of cyclohexene with tert-butyl peroxybenzoate, the iPr-PyOx-derived catalyst (target) promoted the formation of allylic benzoate with 42% ee, compared to 28% ee for Bn-PyOx and 31% ee for Ph-PyOx [1]. Although all three ligands gave comparable substrate conversions (68–74%), the iPr-PyOx system provided a clear ee advantage. This outcome is consistent with the trend observed in Henry reaction data and supports the view that the isopropyl substituent creates a more discriminating chiral pocket than the benzyl or phenyl alternatives.

Allylic Oxidation ee
Head-to-head
42% ee target (iPr) 28% ee Bn analog 31% ee Ph analog
Consistent ee differentiation across mechanistically distinct reactions
Cu/cyclohexene/tBuOOBz, MeCN, RT
Allylic Oxidation Kharasch–Sosnovsky Reaction Copper Catalysis

Enantiomer Discrimination in Desymmetrization

In the Ir-catalyzed enantioselective desymmetrization of trifluoromethylated tertiary benzhydrols via dehydrogenative C–H silylation, the (R)-configured iPr-PyOx ligand (target) delivered the benzoxasilol product in 91% ee, whereas the (S)-enantiomer (CAS 1803416-30-9) gave the opposite enantiomer of the product in 89% ee, and the racemic mixture gave near-racemic product (<5% ee) [1]. The 91% ee value for (R)-iPr-PyOx also exceeds the performance of analogous PyOx ligands lacking the CF₃ group (typically 70–82% ee in this transformation), highlighting the synergistic contribution of the CF₃-pyridine and the (R)-isopropyl substitution pattern.

C–H Silylation ee
Head-to-head
91% ee (R)-ligand 89% ee (S)-ligand (opposite enantiomer) <70% ee racemic ligand
Enantiopure (R)-form required for (R)-configured benzoxasilol product
Ir-catalyzed desymmetrization, THF, 80°C
Enantiomer Selection Ir-Catalyzed C–H Silylation Desymmetrization

Continuous Flow Stability and Recycling

A heterogeneous catalyst prepared by immobilizing the trifluoromethyl-substituted PyOx ligand onto a PS–PEG support enabled 10 consecutive reaction cycles in the asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines, retaining >90% of the initial enantioselectivity (from 92% ee to 84% ee over 10 runs) and demonstrating a 4-fold higher cumulative turnover number (TON) in flow compared to the homogeneous batch reaction using the non-immobilized (S)-tBu analog [1]. Although the immobilized ligand in that study was the (S)-tBu variant, the superior hydrolytic stability of the iPr-substituted PyOx ligand (see Evidence Item 2) suggests that immobilization of the (R)-iPr-PyOx would yield an even more robust heterogeneous catalyst, potentially exceeding 10 recycles without significant ee erosion [2].

Flow Recycling Potential
Class-level
Projected ≥10 cycles with retained selectivity based on tBu analog data
iPr hydrolytic stability may extend immobilized catalyst lifetime
Data to verify; PS–PEG-supported PyOx flow system
Continuous Flow Catalysis Catalyst Recycling Heterogeneous PyOx

Procurement-Relevant Application Scenarios


Enantioselective Henry Reaction

For laboratories establishing an asymmetric Henry reaction protocol, procurement of (R)-4-isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is recommended over the (S)-tert-butyl or (R)-phenyl analogs based on its demonstrated 78% ee performance, which exceeds the tBu analog by 13% ee and the Ph analog by 33% ee under standard conditions [1]. This ligand enables direct isolation of β-nitro alcohols with higher enantiopurity, reducing downstream purification costs.

Moisture-Tolerant Allylic Oxidation

In processes where rigorous exclusion of moisture is impractical, such as scale-up allylic oxidation of cyclohexene, the iPr-PyOx ligand provides a quantifiable stability benefit: only 15% hydrolytic degradation after 48 h versus 38–52% for the Bn and Ph analogs [1]. This translates to longer catalyst lifetime per charge, reducing the total ligand consumption per kilogram of product and improving overall process economics.

Enantioselective C–H Silylation

Research groups pursuing enantioselective desymmetrization of prochiral benzhydrols via Ir-catalyzed C–H silylation should specify the (R)-enantiomer (CAS 2010973-00-7) rather than the (S)-form or racemic mixture, as the (R)-ligand delivers the (R)-configured benzoxasilol product in 91% ee, while the racemic ligand yields near-racemic product (<5% ee) [1]. This ensures the correct absolute configuration is obtained without wasting costly starting materials on unproductive stereochemical mismatching.

Continuous Flow Synthesis of Benzosultams

For process chemistry teams implementing continuous flow for the synthesis of benzosultam active pharmaceutical ingredients (APIs), the immobilized PyOx platform described by Štěpánek et al. demonstrates that the CF₃-substituted PyOx ligand class can be recycled for ≥10 cycles with acceptable ee retention [1]. Given the iPr analog's superior hydrolytic stability, procurement of (R)-iPr-PyOx is strategically justified for developing robust immobilized catalysts with extended operational lifetimes under flow conditions [2].

Application
Selection Property
Validation Focus
Asymmetric Henry Reaction Screening
C4 iPr steric environment
Enantiomeric excess in model Cu-catalyzed reaction
Moisture-Tolerant Allylic Oxidation
Hydrolytic stability profile
Catalyst lifetime under ambient moisture conditions
Enantioselective C–H Silylation
Absolute configuration control (R)
Product enantioselectivity with (R)-ligand
Continuous Flow Immobilized Catalysis
Ligand robustness in supported flow systems
Cycle stability and cumulative TON under flow
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